11-Deoxyadriamycin

Description

11-Deoxydoxorubicin has been reported in Micromonospora with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

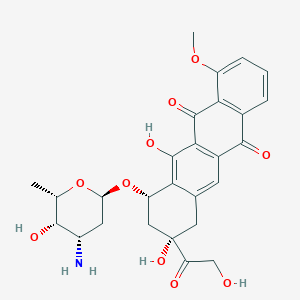

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-11-23(31)15(28)7-19(37-11)38-17-9-27(35,18(30)10-29)8-12-6-14-22(25(33)20(12)17)26(34)21-13(24(14)32)4-3-5-16(21)36-2/h3-6,11,15,17,19,23,29,31,33,35H,7-10,28H2,1-2H3/t11-,15-,17-,19-,23+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVCUZWDGRKRKU-CYMFRXPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5OC)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71800-89-0 | |

| Record name | 11-Deoxyadriamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071800890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Total Synthesis of 11-Deoxyadriamycin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the total synthesis of 11-Deoxyadriamycin, a potent anthracycline antibiotic and a close analog of the widely used anticancer drug Adriamycin (Doxorubicin). The absence of the C-11 hydroxyl group in this compound has been a subject of interest in structure-activity relationship studies, aiming to develop anthracyclines with improved therapeutic profiles. This document outlines the key stages of the synthesis: the construction of the aglycone, 11-deoxydaunomycinone; the synthesis of the crucial amino sugar moiety, L-daunosamine; and the final glycosylation to yield the target molecule. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and replication of this complex synthesis.

Retrosynthetic Analysis

The total synthesis of this compound can be conceptually disconnected into three primary building blocks: the tetracyclic aglycone, 11-deoxydaunomycinone; the amino sugar, L-daunosamine; and the linking glycosidic bond. The overall retrosynthetic strategy is depicted below.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Aglycone: 11-Deoxydaunomycinone

The tetracyclic core of this compound, 11-deoxydaunomycinone, has been synthesized through various routes. A notable approach was developed by Gesson and Mondon, which involves a Diels-Alder reaction to construct the B and C rings of the anthracyclinone skeleton.[1]

Key Reaction Steps in the Synthesis of 11-Deoxydaunomycinone

The synthesis begins with the preparation of a suitable diene and dienophile, which then undergo a cycloaddition reaction. The resulting adduct is then further elaborated through a series of reactions including aromatization, cyclization, and functional group manipulations to afford the final aglycone.

Caption: Key stages in the synthesis of 11-deoxydaunomycinone.

Experimental Protocol for the Synthesis of 11-Deoxydaunomycinone (Gesson and Mondon Approach)

A detailed experimental protocol is not available in the provided search results. The original publication by Gesson and Mondon in J. Chem. Soc., Chem. Commun., 1982, 421 would be required for a step-by-step procedure.[1]

Synthesis of the Sugar Moiety: N-Trifluoroacetyl-L-daunosamine

The amino sugar L-daunosamine is a critical component of many anthracycline antibiotics. For glycosylation, it is typically protected as N-trifluoroacetyl-L-daunosaminyl chloride. An efficient route to this intermediate starts from the readily available L-rhamnal.[2]

Synthetic Pathway to N-Trifluoroacetyl-L-daunosamine

The synthesis involves the conversion of L-rhamnal to an oxime, followed by stereoselective reduction and trifluoroacetylation. Subsequent oxidation and stereoselective reduction at C-4, followed by conversion to the glycosyl chloride, yields the desired activated sugar donor.[2]

References

The Unveiling of 11-Deoxyadriamycin's Might: A Deep Dive into its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic chemotherapeutic agents has led to extensive investigation into the structure-activity relationships (SAR) of anthracycline antibiotics. Among these, 11-deoxyadriamycin, an analog of the potent anticancer drug doxorubicin (adriamycin), has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of the SAR of this compound, focusing on the key structural modifications that influence its biological activity. We will delve into its cytotoxicity against various cancer cell lines, its interaction with DNA, and its ability to inhibit topoisomerase II, the primary target of this class of drugs.

Deciphering the Cytotoxic Landscape: Impact of Structural Modifications

The cytotoxic activity of this compound and its analogs is a critical determinant of their potential as anticancer agents. The removal of the hydroxyl group at the 11th position of the aglycone moiety of adriamycin marks the defining feature of this series of compounds. This modification has been shown to modulate the biological activity, and further alterations to the aglycone and the daunosamine sugar moiety provide a deeper understanding of the SAR.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. These values provide a quantitative measure of the cytotoxic potency of each compound.

| Compound | Cell Line | IC50 (µM) |

| Doxorubicin | Jurkat | ~0.47 ± 0.2 |

| BT-20 | 0.320 | |

| This compound | L1210 Leukemia | Data not available in search results |

| 4-Demethoxy-11-deoxyadriamycin | L1210 Leukemia | Data not available in search results |

| N-Benzyladriamycin (AD 288) | CCRF-CEM | Data not available in search results |

| J774.2 | Data not available in search results |

The Molecular Dance: DNA Binding and Intercalation

A crucial aspect of the mechanism of action of anthracyclines is their ability to intercalate into the DNA double helix. This interaction is believed to be a prerequisite for the subsequent inhibition of topoisomerase II. The affinity and mode of DNA binding are influenced by the structural features of the anthracycline molecule.

DNA Binding Affinity

The removal of the 11-hydroxyl group in this compound can influence the planarity of the tetracyclic ring system, which in turn may affect its ability to intercalate into DNA. While specific binding constants for this compound were not found, studies on related anthracyclines suggest that the DNA binding affinity is a key determinant of their biological activity. For instance, N-benzyladriamycin (AD 288), a lipophilic analog, is a potent DNA intercalator[1].

The Gatekeeper of DNA Topology: Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Anthracyclines, including adriamycin and its analogs, act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptotic cell death.

Inhibition of Topoisomerase II Activity

The ability of this compound and its analogs to inhibit topoisomerase II is a key measure of their anticancer potential. Studies have shown that modifications to the anthracycline structure can alter the mechanism of topoisomerase II inhibition. For example, while doxorubicin stabilizes the topoisomerase II/DNA cleavable complex, N-benzyladriamycin (AD 288) acts as a catalytic inhibitor, preventing the initial non-covalent binding of the enzyme to DNA[1]. This suggests that specific substitutions can shift the mode of action from a topoisomerase II poison to a catalytic inhibitor[1]. The concentration of AD 288 required to inhibit the decatenation of kinetoplast DNA by topoisomerase II was comparable to that of doxorubicin[1].

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of the findings presented, this section details the methodologies for the key experiments cited in the study of this compound's structure-activity relationship.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment[2][3][4].

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound analogs) and incubate for a specified period (e.g., 72 hours)[2].

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45 mg/ml and incubate for 1-4 hours at 37°C[4].

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals[4][5].

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader[4][5]. The IC50 value is then calculated from the dose-response curve.

DNA Binding Assay (Fluorescence Intercalation Assay)

This assay measures the ability of a compound to displace a fluorescent dye (e.g., ethidium bromide) that is intercalated into DNA.

-

Preparation: Prepare a solution of DNA (e.g., calf thymus DNA) and a fluorescent intercalator (e.g., ethidium bromide) in a suitable buffer[6].

-

Titration: Add increasing concentrations of the test compound to the DNA-dye solution[6].

-

Fluorescence Measurement: Measure the fluorescence of the solution after each addition. The displacement of the intercalated dye by the test compound will result in a decrease in fluorescence[6].

-

Data Analysis: The binding affinity can be determined by analyzing the quenching of fluorescence as a function of the test compound concentration[6].

Topoisomerase II Inhibition Assay (DNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

-

Reaction Setup: In a reaction tube, combine kDNA, topoisomerase II enzyme, and the test compound in a suitable reaction buffer containing ATP[7].

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction to occur[7].

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS and proteinase K)[8].

-

Agarose Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel[7].

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles[7].

Visualizing the Molecular Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the logical relationships and experimental processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Conclusion

The structure-activity relationship of this compound and its analogs is a complex interplay of structural modifications that influence cytotoxicity, DNA binding, and topoisomerase II inhibition. While the absence of the 11-hydroxyl group is the defining feature, further substitutions on the aglycone and the sugar moiety are crucial in fine-tuning the biological activity. The data presented in this guide, though requiring further comprehensive studies for a complete picture, underscores the potential of this compound derivatives as promising anticancer agents. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and more effective cancer therapies. Future investigations should focus on generating a more extensive quantitative dataset for a wider range of analogs and cell lines to further elucidate the intricate SAR of this important class of compounds.

References

- 1. Catalytic inhibition of DNA topoisomerase II by N-benzyladriamycin (AD 288) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 4. scribd.com [scribd.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 11-Deoxyadriamycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the discovery and synthesis of 11-Deoxyadriamycin, a significant analog of the widely used anticancer drug Adriamycin (Doxorubicin). This document focuses on the chemical synthesis of what is identified in scientific literature as 4-demethoxy-11-deoxyadriamycin, the formal name for this compound. Due to the unavailability of the full text of the original publication, this guide is constructed from the abstract and data from related studies.

Introduction: Discovery through Synthesis

This compound is a synthetic anthracycline antibiotic. Unlike many other anthracyclines, it has not been reported to be isolated from natural sources such as microbial fermentation. Its discovery is therefore intrinsically linked to its first chemical synthesis. The pioneering work in this area was conducted by Umezawa and his colleagues in 1980, who successfully synthesized 4-demethoxy-11-deoxy analogs of both daunomycin and adriamycin. This research was a part of a broader effort to create novel anthracycline derivatives with improved therapeutic properties, such as enhanced antitumor activity and reduced cardiotoxicity.

Synthetic Pathway of 4-demethoxy-11-deoxyadriamycin

The synthesis of 4-demethoxy-11-deoxyadriamycin is a multi-step process that begins with the appropriate aglycone, 4-demethoxy-11-deoxydaunomycinone, which is then glycosylated with a protected daunosamine derivative. The final step involves the conversion of the daunomycin analog to the adriamycin analog.

An In-depth Technical Guide to the Biosynthesis of 11-Deoxyadriamycin and Related Anthracyclines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adriamycin (doxorubicin) and its precursor, daunorubicin, are potent anthracycline antibiotics widely used in cancer chemotherapy. The related compound, aclacinomycin, also exhibits significant antitumor activity. While a dedicated biosynthetic pathway for "11-deoxyadriamycin" is not prominently described in the scientific literature, its structural relationship to these key anthracyclines places its formation within the broader context of their biosynthesis. This technical guide provides a comprehensive overview of the core biosynthetic pathways of doxorubicin, daunorubicin, and aclacinomycin, with a focus on the enzymatic machinery, pathway intermediates, and the experimental methodologies used to elucidate these complex processes.

Core Biosynthetic Pathway: From Polyketide Assembly to Tailored Anthracyclines

The biosynthesis of adriamycin and related anthracyclines is a multi-step process orchestrated by a suite of enzymes encoded by gene clusters found in various Streptomyces species, most notably Streptomyces peucetius for doxorubicin and daunorubicin, and Streptomyces galilaeus for aclacinomycin. The pathway can be broadly divided into three main stages: polyketide backbone synthesis, aglycone tailoring, and glycosylation.

Polyketide Backbone Synthesis

The initial step is the formation of the tetracyclic aglycone core by a type II polyketide synthase (PKS) multienzyme complex.[1] This process begins with a propionyl-CoA starter unit, which is sequentially condensed with nine malonyl-CoA extender units to form a 21-carbon polyketide chain.[2] Key enzymes in this stage include:

-

Ketosynthase (KSα and KSβ): Catalyze the iterative Claisen condensation reactions that extend the polyketide chain.

-

Acyl Carrier Protein (ACP): Carries the growing polyketide chain between the active sites of the PKS.

-

Malonyl-CoA:ACP Acyltransferase (MAT): Loads the malonyl extender units onto the ACP.

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic four-ring anthracycline skeleton.

Aglycone Tailoring

Following the formation of the initial polyketide backbone, a series of tailoring enzymes modify the aglycone to generate structural diversity. These modifications are crucial for the biological activity of the final compounds. Key tailoring reactions include:

-

Oxygenation: Cytochrome P450 monooxygenases and other oxygenases introduce hydroxyl groups at specific positions on the anthracycline ring system. A key enzyme in doxorubicin biosynthesis is DoxA , a cytochrome P450 that catalyzes the C-14 hydroxylation of daunorubicin to form doxorubicin.[1]

-

Methylation: S-adenosylmethionine (SAM)-dependent methyltransferases add methyl groups to hydroxyl moieties. The enzyme DnrK is a key methyltransferase in daunorubicin biosynthesis.[3]

-

Reduction: Ketoreductases reduce keto groups to hydroxyl groups.

Glycosylation

The final stage of biosynthesis involves the attachment of one or more deoxy sugar moieties to the aglycone core. This glycosylation step is critical for the DNA binding and antitumor activity of anthracyclines. The sugars are first activated as TDP-sugars and then transferred to the aglycone by specific glycosyltransferases. For doxorubicin and daunorubicin, the key sugar is TDP-L-daunosamine. In the case of aclacinomycin, a trisaccharide chain is attached. Key enzymes in this stage include:

-

Glycosyltransferases (GTs): Catalyze the attachment of the sugar moieties to the aglycone. DnrS is the glycosyltransferase responsible for attaching TDP-L-daunosamine to ε-rhodomycinone in the daunorubicin pathway.[1]

Quantitative Data on Key Biosynthetic Enzymes

The following table summarizes available quantitative data for key enzymes in the doxorubicin and related anthracycline biosynthetic pathways. This data is essential for understanding enzyme efficiency and for metabolic engineering efforts aimed at improving antibiotic yields.

| Enzyme | Gene | Organism | Substrate | Km | kcat | Vmax | kcat/Km (M-1s-1) | Reference |

| DoxA | doxA | S. peucetius | Daunorubicin | - | - | - | 130 | [1] |

| DnrK | dnrK | S. peucetius | 13-deoxycarminomycin | - | - | - | - | [3] |

| DnrS | dnrS | S. peucetius | ε-rhodomycinone | - | - | - | - | [1] |

Note: Comprehensive kinetic data for many enzymes in these pathways is still limited in the publicly available literature.

Experimental Protocols

The elucidation of these complex biosynthetic pathways has relied on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Streptomyces peucetius

This protocol is essential for functional analysis of genes within the biosynthetic cluster.

a. Vector Construction:

-

Design primers to amplify ~1.5-2.0 kb regions flanking the target gene from S. peucetius genomic DNA.

-

Clone the upstream and downstream fragments into a temperature-sensitive, conjugative E. coli-Streptomyces shuttle vector (e.g., pKC1139) on either side of an antibiotic resistance cassette (e.g., apramycin).

-

Verify the construct by restriction digestion and sequencing.

b. Intergeneric Conjugation:

-

Grow the E. coli donor strain (e.g., S17-1) carrying the knockout vector and the S. peucetius recipient strain separately to mid-log phase.

-

Wash and mix the donor and recipient cells.

-

Plate the mixture on a suitable medium (e.g., ISP4) and incubate to allow conjugation.

-

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

c. Selection of Double Crossover Mutants:

-

Subculture the primary exconjugants on antibiotic-containing medium at a permissive temperature.

-

Screen for colonies that have lost the vector-encoded resistance marker (if applicable) by replica plating, indicating a double crossover event.

-

Confirm the gene deletion by PCR analysis of genomic DNA from the putative mutants.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol is used to produce pure enzymes for in vitro characterization.

a. Cloning and Expression:

-

Amplify the gene of interest from S. peucetius genomic DNA.

-

Clone the gene into an E. coli expression vector with a suitable tag (e.g., His-tag) for purification.

-

Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at an optimized temperature and time.

b. Protein Purification:

-

Harvest the cells and lyse them by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further purify the protein by size-exclusion or ion-exchange chromatography if necessary.

-

Assess purity by SDS-PAGE.

In Vitro Enzyme Assays

These assays are crucial for determining the function and kinetic parameters of the purified enzymes.

a. Methyltransferase (DnrK) Assay:

-

Prepare a reaction mixture containing the purified DnrK enzyme, the substrate (e.g., 13-deoxycarminomycin), and the co-substrate S-adenosylmethionine (SAM).

-

Incubate the reaction at an optimal temperature.

-

Quench the reaction at various time points.

-

Analyze the formation of the methylated product by HPLC or LC-MS.

-

For kinetic analysis, vary the substrate concentration and measure the initial reaction rates.

b. Glycosyltransferase (DnrS) Assay:

-

Prepare a reaction mixture containing the purified DnrS enzyme, the aglycone substrate (e.g., ε-rhodomycinone), and the activated sugar donor (TDP-L-daunosamine).

-

Incubate the reaction and quench at different time intervals.

-

Analyze the formation of the glycosylated product by HPLC or LC-MS.

-

Determine kinetic parameters by varying the concentrations of both the aglycone and the sugar donor.

HPLC-MS Analysis of Pathway Intermediates

This method is used to identify and quantify the intermediates and final products of the biosynthetic pathway from Streptomyces cultures or in vitro enzyme reactions.

a. Sample Preparation:

-

For culture extracts, pellet the mycelium and extract the supernatant with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis (e.g., methanol).

-

For in vitro reactions, quench the reaction and directly inject an aliquot or perform a simple cleanup step (e.g., protein precipitation with acetonitrile).

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode array detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, 480 nm) and a mass spectrometer (MS) for mass identification.

c. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Analysis: Full scan mode to identify molecular ions and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Visualizations of Pathways and Workflows

Biosynthetic Pathway of Doxorubicin

References

An In-depth Technical Guide to the Physicochemical Properties of 11-Deoxyadriamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Deoxyadriamycin, also known as 11-Deoxydoxorubicin, is a significant analogue of the widely used anthracycline antibiotic and chemotherapeutic agent, Doxorubicin. As with other members of the anthracycline family, its cytotoxic effects are of great interest in the field of oncology. Understanding the fundamental physicochemical properties of this compound is paramount for its development as a potential therapeutic agent. These properties govern its solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The essential physicochemical data for this compound (CAS No. 71800-89-0) are summarized in the table below.[1][2] These parameters are crucial for researchers engaged in the formulation, analytical method development, and biological evaluation of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₇H₂₉NO₁₀ | [1][2] |

| Molecular Weight | 527.53 g/mol | [2] |

| Melting Point | Not experimentally reported in the searched literature. A general protocol for determination is provided below. | |

| pKa | Not experimentally reported in the searched literature. A general protocol for determination is provided below. | |

| Solubility | Soluble in Methanol. | |

| Storage Conditions | 2-8°C Refrigerator | [2] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard pharmaceutical analysis techniques and can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for its determination.

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mettler Toledo MP series or similar)

-

Glass capillary tubes (closed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: The this compound sample must be completely dry and in a fine powder form. If necessary, gently grind the sample using a mortar and pestle.

-

Capillary Loading: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into the closed end. The packed sample height should be between 2-3 mm.

-

Measurement:

-

The melting point apparatus is pre-heated to a temperature approximately 10-20°C below the expected melting point.

-

The loaded capillary tube is inserted into the heating block of the apparatus.

-

The temperature is then ramped up at a slow, constant rate (typically 1-2°C per minute) to ensure accurate measurement.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid particle melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound with ionizable groups, the pKa values are crucial for understanding its behavior in different pH environments, which affects its solubility, absorption, and interaction with biological targets.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa can be determined from the inflection point of the resulting titration curve.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Stirrer and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Procedure:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., a mixture of methanol and water) to a known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, known increments from the burette.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis:

-

A titration curve is generated by plotting the pH of the solution against the volume of titrant added.

-

The equivalence point(s) of the titration are identified from the steepest part(s) of the curve.

-

The pKa value is determined at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the ionizable group are equal. For a basic group, pKb can be determined, and pKa can be calculated using the equation pKa + pKb = 14.

-

Mechanism of Action and Signaling Pathway

The cytotoxic mechanism of this compound, like other anthracyclines, is believed to involve two primary pathways: DNA intercalation and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).

DNA Intercalation and Topoisomerase II Inhibition

This compound can insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with DNA replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptosis (programmed cell death).

Caption: Mechanism of action of this compound.

Experimental Workflow for Physicochemical Analysis

A typical experimental workflow for the physicochemical characterization of this compound would involve a series of analytical techniques to confirm its identity, purity, and properties.

Caption: Experimental workflow for physicochemical analysis.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. The presented data and experimental protocols are intended to support researchers and drug development professionals in their efforts to further investigate and potentially harness the therapeutic capabilities of this anthracycline analogue. While key parameters such as molecular formula and weight are established, further experimental determination of properties like melting point and pKa is necessary for a complete physicochemical profile. The elucidation of its mechanism of action, shared with other anthracyclines, provides a strong basis for its continued exploration as an anticancer agent.

References

An In-Depth Technical Guide to the DNA Intercalation Mechanism of 11-Deoxyadriamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA intercalation mechanism of 11-Deoxyadriamycin, an anthracycline antibiotic and a close analog of the widely used anticancer drug doxorubicin (adriamycin). While specific quantitative data for this compound is limited in publicly available literature, this guide leverages the extensive research on doxorubicin and other anthracyclines to provide a detailed understanding of its mechanism of action. This document outlines the core principles of its interaction with DNA, the associated structural and thermodynamic parameters, and detailed experimental protocols for characterization.

Core Mechanism of DNA Intercalation

This compound, like other anthracyclines, exerts its cytotoxic effects primarily through its interaction with DNA. The core of this interaction is intercalation , a process where the planar tetracyclic chromophore of the drug molecule inserts itself between the base pairs of the DNA double helix. This non-covalent interaction is a critical event that triggers a cascade of cellular responses leading to cell death.

The intercalation process is characterized by the following key features:

-

Insertion of the Chromophore: The planar aromatic ring system of this compound stacks between adjacent DNA base pairs.

-

Minor Groove Binding of the Daunosamine Sugar: The daunosamine sugar moiety of the molecule resides in the minor groove of the DNA, providing additional stability and specificity to the binding.

-

DNA Structural Distortion: The insertion of the drug molecule causes a localized unwinding and lengthening of the DNA helix, which interferes with the normal function of DNA-processing enzymes.

-

Inhibition of Topoisomerase II: A crucial consequence of this intercalation is the trapping of the topoisomerase II-DNA covalent complex. This prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.

Quantitative Data on Anthracycline-DNA Interactions

Table 1: Binding Constants for Doxorubicin-DNA Interaction

| Parameter | Value | Method | Reference DNA |

| Binding Constant (K) | 1.0 - 5.0 x 10⁶ M⁻¹ | Spectrofluorometric Titration | Calf Thymus DNA |

| Dissociation Constant (Kd) | 0.2 - 1.0 µM | Surface Plasmon Resonance | Oligonucleotides |

| Number of Binding Sites (n) | 0.15 - 0.25 drug molecules/base pair | Scatchard Analysis | Calf Thymus DNA |

Table 2: Thermodynamic Parameters for Doxorubicin-DNA Intercalation

| Parameter | Value (at 25°C) | Method | Notes |

| Enthalpy Change (ΔH) | -5 to -10 kcal/mol | Isothermal Titration Calorimetry | Favorable enthalpic contribution from stacking and hydrogen bonding. |

| Entropy Change (ΔS) | +10 to +20 cal/mol·K | Isothermal Titration Calorimetry | Favorable entropic contribution from the release of bound water molecules. |

| Gibbs Free Energy Change (ΔG) | -8 to -9 kcal/mol | Calculated from K | Indicates a spontaneous and high-affinity interaction. |

| Heat Capacity Change (ΔCp) | -100 to -200 cal/mol·K | Isothermal Titration Calorimetry | Suggests a significant hydrophobic component to the binding. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the DNA intercalation of anthracyclines like this compound.

UV-Visible Spectrophotometry

Purpose: To determine the binding constant (K) and stoichiometry of binding (n) by monitoring changes in the absorbance spectrum of the drug upon binding to DNA.

Protocol:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by measuring the absorbance at 260 nm (A260).

-

In a quartz cuvette, place a fixed concentration of this compound.

-

Record the initial UV-Vis spectrum of the drug solution from 300 to 600 nm.

-

Titrate the drug solution with increasing concentrations of the DNA stock solution.

-

After each addition of DNA, allow the solution to equilibrate for 5 minutes and record the UV-Vis spectrum.

-

Observe the hypochromic (decrease in absorbance) and bathochromic (red-shift of the absorption maximum) effects in the spectrum of this compound, which are characteristic of intercalation.

-

Analyze the data using the Scatchard equation or a non-linear fitting model to determine the binding constant (K) and the number of binding sites (n).

Fluorescence Spectroscopy

Purpose: To determine the binding constant by measuring the quenching of the intrinsic fluorescence of this compound upon binding to DNA.

Protocol:

-

Prepare stock solutions of this compound and DNA in a suitable buffer as described for UV-Vis spectrophotometry.

-

In a fluorescence cuvette, place a fixed concentration of this compound.

-

Set the excitation wavelength to the absorption maximum of the drug (around 480 nm) and record the emission spectrum (typically 500-700 nm).

-

Titrate the drug solution with increasing concentrations of DNA.

-

After each addition, mix and allow to equilibrate before recording the fluorescence emission spectrum.

-

Observe the quenching of the fluorescence intensity as the drug binds to DNA.

-

Analyze the fluorescence quenching data using the Stern-Volmer equation or by fitting to a binding isotherm to calculate the binding constant.

Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the thermodynamic parameters (ΔH, K, and stoichiometry) of the binding interaction.

Protocol:

-

Prepare solutions of this compound and DNA in the same buffer, and thoroughly degas them.

-

Load the DNA solution into the sample cell of the ITC instrument.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections of the drug solution into the DNA solution.

-

The instrument measures the heat released or absorbed during each injection.

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Topoisomerase II Inhibition Assay

Purpose: To assess the ability of this compound to inhibit the catalytic activity of topoisomerase II.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified human topoisomerase II enzyme, its reaction buffer, ATP, and supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA).

-

Drug Incubation: Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., etoposide) and a negative control (no drug).

-

Incubation: Incubate the reactions at 37°C for 30-60 minutes to allow the enzyme to act on the DNA.

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis.

-

Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

-

Analysis: In a relaxation assay, the supercoiled DNA will be relaxed by the enzyme in the absence of the inhibitor. Increasing concentrations of an effective inhibitor like this compound will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. In a decatenation assay, the catenated kDNA will be resolved into minicircles by the enzyme. An inhibitor will prevent this resolution.

Visualizations

The following diagrams illustrate key aspects of the this compound DNA intercalation mechanism and experimental workflows.

Caption: Molecular mechanism of this compound DNA intercalation.

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

11-Deoxyadriamycin cellular uptake and distribution

An In-Depth Technical Guide on the Cellular Uptake and Distribution of Anthracyclines, with a Focus on Doxorubicin as a Model for 11-Deoxyadriamycin

Executive Summary

This technical guide addresses the cellular uptake and distribution of anthracycline antibiotics, a critical aspect of their efficacy as chemotherapeutic agents. Due to a significant lack of specific published data on this compound, this document focuses on the extensively studied and closely related compound, Doxorubicin (Adriamycin), to provide a representative framework for understanding the cellular pharmacology of this class of drugs. The principles and methodologies described herein are largely applicable to the study of this compound.

This guide provides a summary of quantitative data on Doxorubicin uptake and distribution, details key experimental protocols for its study, and includes visualizations of experimental workflows and relevant cellular pathways. The information is intended for researchers, scientists, and professionals in drug development.

Introduction to Anthracycline Cellular Pharmacokinetics

The clinical effectiveness of anthracyclines is intrinsically linked to their ability to penetrate cancer cells and reach their intracellular targets, primarily nuclear DNA. The processes of cellular uptake, distribution, and efflux are therefore of paramount importance. While data for this compound is scarce, studies on its analogue, 4'-Deoxydoxorubicin, suggest that structural modifications can significantly alter uptake kinetics and subcellular localization. For instance, 4'-Deoxydoxorubicin, a more lipophilic analogue of Adriamycin, exhibits a much greater rate of cell uptake (Vmax = 30 ng/10^5 cells/min) compared to Adriamycin (Vmax = 0.15 ng/10^5 cells/min) in human non-small cell lung tumor cells.[1] Furthermore, fluorescence microscopy has revealed that while Adriamycin primarily localizes to the nucleus, 4'-Deoxydoxorubicin accumulates in the cytoplasm.[1] These findings underscore the importance of empirical investigation for each analogue.

Quantitative Data on Doxorubicin Cellular Uptake

The cellular uptake of Doxorubicin (DOX) has been quantified in various cancer cell lines. The data presented below is collated from studies employing different methodologies and cell types, and serves to provide a comparative overview.

| Cell Line | Drug Formulation | Incubation Time (h) | Intracellular DOX Concentration (µM) | Uptake Ratio (Intracellular/Extracellular) | Reference |

| HepG2 | Free DOX | 24 | Not specified | ~230 | [2] |

| Huh7 | Free DOX | 24 | Not specified | ~230 | [2] |

| SNU449 | Free DOX | 24 | Not specified | ~230 | [2] |

| MCF7 | Free DOX | 24 | Not specified | ~230 | [2] |

| Dx5 | Free DOX | Not specified | Not specified | - | [3] |

| Dx5 | DOX-loaded PLGA NPs | Not specified | ~7-fold higher than free DOX | - | [3] |

| SKOV-3 | Free DOX | Not specified | Not specified | - | [3] |

| SKOV-3 | HER-2 antibody-conjugated DOX-loaded NPs | Not specified | Significantly higher than free DOX | - | [3] |

Note: The intracellular concentrations and uptake ratios can vary significantly depending on the experimental conditions, including the specific cell line, drug concentration, and incubation time.

Experimental Protocols for Studying Cellular Uptake and Distribution

A variety of experimental techniques are employed to investigate the cellular uptake and subcellular distribution of anthracyclines.

Cellular Uptake Quantification

a) Fluorescence-Based Methods: Doxorubicin is naturally fluorescent, which allows for its detection and quantification within cells using techniques like fluorescence microscopy and flow cytometry.

-

Flow Cytometry: This technique provides a high-throughput measurement of the average intracellular drug concentration across a large population of cells.

-

Protocol Outline:

-

Cell Culture: Plate cells in appropriate culture vessels and allow them to adhere.

-

Drug Incubation: Treat cells with the desired concentration of Doxorubicin for a specific duration.

-

Cell Harvesting: Wash the cells with phosphate-buffered saline (PBS) to remove extracellular drug, then detach them using trypsin.

-

Flow Cytometric Analysis: Analyze the cell suspension using a flow cytometer equipped with a laser for exciting Doxorubicin (e.g., 488 nm) and a detector for its emission (e.g., 575/26 nm bandpass filter).

-

Data Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular Doxorubicin concentration.

-

-

-

Confocal Microscopy: This method allows for the visualization of drug distribution within single cells and provides semi-quantitative data based on fluorescence intensity.

-

Protocol Outline:

-

Cell Culture: Grow cells on glass-bottom dishes or chamber slides.

-

Drug Incubation: Treat cells with Doxorubicin.

-

Cell Staining (Optional): Stain for specific organelles (e.g., with Hoechst for the nucleus or MitoTracker for mitochondria) to co-localize the drug.

-

Imaging: Acquire images using a confocal microscope with the appropriate laser lines and emission filters for Doxorubicin and any co-stains.

-

Image Analysis: Analyze the images to determine the subcellular localization and relative fluorescence intensity in different compartments.

-

-

b) Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying intracellular drug concentrations.

-

Protocol Outline:

-

Cell Culture and Drug Incubation: As described above.

-

Cell Lysis: After washing, lyse the cells using a suitable buffer to release the intracellular contents.

-

Sample Preparation: Perform protein precipitation and extract the drug from the cell lysate.

-

LC-MS Analysis: Inject the extracted sample into an LC-MS system for separation and quantification of the drug and its metabolites.

-

Data Analysis: Determine the absolute intracellular concentration by comparing the signal to a standard curve.

-

Subcellular Distribution Analysis

Subcellular Fractionation: This biochemical technique separates different cellular organelles, allowing for the quantification of the drug in each fraction.

-

Protocol Outline:

-

Cell Homogenization: Disrupt the cell membrane to release the organelles into a buffered solution.

-

Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds to pellet different organelles based on their size and density (e.g., nuclei, mitochondria, microsomes).

-

Fraction Analysis: Quantify the amount of drug in each fraction using methods like fluorescence spectroscopy or LC-MS.

-

Visualization of Experimental Workflows and Cellular Pathways

Experimental Workflow for Cellular Uptake Studies

References

- 1. Comparative intracellular uptake of adriamycin and 4'-deoxydoxorubicin by non-small cell lung tumor cells in culture and its relationship to cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 11-Deoxyadriamycin Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for determining the cytotoxicity of 11-Deoxyadriamycin, an analogue of the widely used chemotherapeutic agent doxorubicin. The provided information includes detailed experimental procedures, data presentation guidelines, and visual diagrams to facilitate understanding and execution of the assay.

Introduction

This compound is a derivative of doxorubicin, a potent anthracycline antibiotic used in cancer chemotherapy. The mechanism of action for doxorubicin and its analogues primarily involves the inhibition of topoisomerase II and the intercalation into DNA, which leads to the generation of reactive oxygen species (ROS), DNA damage, and ultimately, programmed cell death or apoptosis. Assessing the cytotoxic potential of this compound is a critical step in the evaluation of its therapeutic efficacy. This document outlines a detailed protocol using the Sulforhodamine B (SRB) assay, a reliable and cost-effective method for measuring drug-induced cytotoxicity.

Data Presentation

The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following table provides a template for presenting such quantitative data, populated with representative IC50 values for the parent compound, doxorubicin, against various cancer cell lines to illustrate the expected format. Specific IC50 values for this compound should be determined experimentally and tabulated accordingly.

Table 1: Representative Cytotoxicity of Doxorubicin against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| HeLa | Cervical Carcinoma | 2.9 |

| BFTC-905 | Bladder Cancer | 2.3 |

| M21 | Skin Melanoma | 2.8 |

| HepG2 | Hepatocellular Carcinoma | 12.2 |

| UMUC-3 | Bladder Cancer | 5.1 |

| TCCSUP | Bladder Cancer | 12.6 |

| A549 | Lung Cancer | > 20 |

| Huh7 | Hepatocellular Carcinoma | > 20 |

| VMCUB-1 | Bladder Cancer | > 20 |

Note: The IC50 values presented are for doxorubicin and are intended for illustrative purposes. Actual IC50 values for this compound must be determined experimentally.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1][2] It is a robust and reproducible method suitable for high-throughput screening of cytotoxic compounds.[1]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom microtiter plates

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

Microplate reader (absorbance at 510 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. Seeding density should be optimized for each cell line to ensure exponential growth throughout the experiment.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the corresponding drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) and a negative control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the culture medium.

-

Incubate the plate at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plate five times with slow-running tap water to remove TCA and dead cells.

-

Allow the plate to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing and Solubilization:

-

Quickly wash the plate five times with 1% acetic acid to remove unbound dye.[2]

-

Allow the plate to air dry completely.

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plate on a mechanical shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only) from all readings.

-

Calculate the percentage of cell survival using the following formula: % Cell Survival = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell survival against the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for doxorubicin-induced cytotoxicity, which is expected to be similar for this compound, and the experimental workflow for the SRB cytotoxicity assay.

Caption: Doxorubicin-induced apoptosis signaling pathway.

Caption: SRB cytotoxicity assay experimental workflow.

References

Application Notes and Protocols for 11-Deoxyadriamycin (Compound 11) in Breast Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent research has identified a novel p-nitrobenzenesulfonamide derivative, referred to as Compound 11, as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα).[1][2] ERRα is an orphan nuclear receptor that plays a crucial role in regulating cellular metabolism and is often overexpressed in triple-negative breast cancer (TNBC), where it is associated with poor prognosis.[1][3] Compound 11 exerts its anticancer effects by inhibiting the transcriptional activity of ERRα, thereby suppressing the proliferation, migration, and invasion of breast cancer cells.[1][2][4] These application notes provide a summary of the quantitative data, detailed experimental protocols, and relevant signaling pathways associated with the use of Compound 11 in breast cancer cell line research.

Quantitative Data Summary

The following tables summarize the reported efficacy of Compound 11 in various breast cancer cell lines.

Table 1: In Vitro Efficacy of Compound 11

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| MDA-MB-231 | TR-FRET | 0.80 | [1][2] |

| MDA-MB-231 | Cell Viability (CCK-8) | Not explicitly stated, but dose-dependent inhibition observed | [1] |

| MCF-7 | Cell Viability (CCK-8) | Not explicitly stated, but dose-dependent inhibition observed | [1] |

| HCC-1937 | Cell Viability (CCK-8) | Not explicitly stated, but dose-dependent inhibition observed | [1] |

Table 2: Effects of Compound 11 on Breast Cancer Cell Functions

| Cell Line | Function Assessed | Treatment Concentration (µM) | % Inhibition/Effect | Reference |

| MDA-MB-231 | Colony Formation | 0.3 | Significant Reduction | [1] |

| MDA-MB-231 | Colony Formation | 1 | Significant Reduction | [1] |

| MCF-7 | Cell Invasion | High-dose | 31.5% reduction | [5] |

| MDA-MB-231 | Cell Invasion | High-dose | 50.9% reduction | [5] |

Table 3: In Vivo Efficacy of Compound 11

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| MDA-MB-231 | 30 mg/kg | 23.58% | [1][2] |

| MDA-MB-231 | 30 mg/kg | 40.9% | [4] |

Signaling Pathway

Compound 11 functions as an inverse agonist of ERRα. It disrupts the interaction between ERRα and its co-activator, peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1] This inhibition of the ERRα/PGC-1α complex leads to the downregulation of ERRα target genes, which are involved in metabolic processes that support tumor growth and proliferation.[1][3]

Caption: ERRα Signaling Pathway and Inhibition by Compound 11.

Experimental Protocols

The following are detailed protocols for key experiments involving Compound 11.

Cell Viability Assay (CCK-8)

This protocol is used to determine the effect of Compound 11 on the viability of breast cancer cells.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, HCC-1937)

-

Complete cell culture medium (specific to the cell line)

-

Compound 11 (stock solution in DMSO)

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Compound 11 in complete medium. The final concentrations should range from approximately 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest Compound 11 treatment.

-

Replace the medium in the wells with the medium containing the different concentrations of Compound 11.

-

Incubate the plates for 24 or 48 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Colony Formation Assay

This assay assesses the long-term effect of Compound 11 on the proliferative capacity of single cells.

Materials:

-

Breast cancer cell lines

-

Complete cell culture medium

-

Compound 11

-

6-well plates

-

Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of Compound 11 (e.g., 0.3 µM and 1 µM) or vehicle control.

-

Incubate the plates for 7-14 days, replacing the medium with fresh medium containing Compound 11 every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Cell Invasion Assay (Transwell)

This protocol measures the ability of breast cancer cells to invade through a basement membrane matrix.

Materials:

-

Breast cancer cell lines

-

Serum-free medium

-

Complete medium (with FBS as a chemoattractant)

-

Compound 11

-

Transwell inserts with 8 µm pores, pre-coated with Matrigel

-

24-well plates

-

Cotton swabs

-

Crystal Violet staining solution

Procedure:

-

Rehydrate the Matrigel-coated Transwell inserts with serum-free medium.

-

Harvest and resuspend cells in serum-free medium at a density of 1 x 10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the Transwell inserts.

-

Add complete medium (containing FBS) to the lower chamber.

-

Add different concentrations of Compound 11 to both the upper and lower chambers.

-

Incubate for 24-48 hours.

-

Remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the invading cells with Crystal Violet.

-

Count the number of stained cells in several random fields under a microscope.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of Compound 11.

Caption: Experimental Workflow for Compound 11 Evaluation.

References

- 1. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of novel, potent ERR-alpha inverse agonists for the treatment of triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The discovery of a novel series of potential ERRα inverse agonists based on p-nitrobenzenesulfonamide template for triple-negative breast cancer <i>in vivo</i> - ProQuest [proquest.com]

Application Notes and Protocols for 11-Deoxyadriamycin in In Vivo Leukemia Models

Disclaimer: To date, specific in vivo efficacy data and detailed experimental protocols for 11-Deoxyadriamycin in leukemia models have not been extensively published in peer-reviewed literature. The following application notes and protocols are constructed based on the known mechanisms of the closely related anthracycline, Adriamycin (Doxorubicin), and general practices for in vivo leukemia model studies. These should be regarded as a foundational guide for researchers to develop and validate their own specific protocols.

Application Notes

Introduction

This compound is an analog of the widely used chemotherapeutic agent Adriamycin (Doxorubicin). As an anthracycline, it is presumed to exert its cytotoxic effects through the inhibition of topoisomerase II and the intercalation into DNA, leading to the induction of apoptosis in rapidly proliferating cancer cells. These mechanisms make it a candidate for evaluation in hematological malignancies such as leukemia. The following notes outline the potential applications and key considerations for the in vivo evaluation of this compound in leukemia models.

Principle of Action

The proposed mechanism of action for this compound in leukemia involves:

-

DNA Intercalation: The planar aromatic ring structure of this compound is expected to insert between DNA base pairs, disrupting DNA replication and transcription.

-

Topoisomerase II Inhibition: By stabilizing the topoisomerase II-DNA complex, the drug can induce double-strand breaks in DNA, triggering apoptotic pathways.

-

Generation of Reactive Oxygen Species (ROS): Similar to other anthracyclines, this compound may participate in redox cycling, leading to the formation of ROS that can damage cellular components.

Preclinical In Vivo Models

The selection of an appropriate in vivo model is critical for evaluating the therapeutic potential of this compound. Commonly used models for leukemia research include:

-

Syngeneic Mouse Models: These models, such as L1210 or P388 leukemia cell lines implanted in DBA/2 mice, are useful for initial efficacy and toxicity screening.

-

Xenograft Mouse Models: Human leukemia cell lines (e.g., MOLM-14, MV4-11 for AML; SEM for ALL) are implanted into immunodeficient mice (e.g., NOD/SCID, NSG). These models allow for the evaluation of drug efficacy against human-derived cancers.

-

Patient-Derived Xenograft (PDX) Models: These models, established from primary patient leukemia cells, are considered more clinically relevant for predicting patient response.

Experimental Protocols

The following are detailed, hypothetical protocols for evaluating the in- vivo efficacy of this compound in a murine leukemia model.

Protocol 1: Efficacy of this compound in a Syngeneic P388 Leukemia Model

Objective: To determine the anti-leukemic activity and toxicity of this compound in a P388 murine leukemia model.

Materials:

-

P388 murine leukemia cell line

-

DBA/2 mice (female, 6-8 weeks old)

-

This compound (formulated in sterile saline or other appropriate vehicle)

-

Vehicle control (e.g., sterile saline)

-

Adriamycin (as a positive control)

-

RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

Syringes and needles for injection

-

Animal balance and calipers

Methodology:

-

Cell Culture: P388 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Animal Acclimatization: DBA/2 mice are acclimatized for one week prior to the experiment.

-

Tumor Cell Inoculation: On Day 0, each mouse is inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 cells in 0.1 mL of sterile saline.

-

Treatment Groups: Mice are randomly assigned to the following treatment groups (n=8-10 mice/group):

-

Group 1: Vehicle control (i.p. injections)

-

Group 2: this compound (dose 1, i.p. injections)

-

Group 3: this compound (dose 2, i.p. injections)

-

Group 4: this compound (dose 3, i.p. injections)

-

Group 5: Adriamycin (positive control, optimal dose, i.p. injections)

-

-

Drug Administration: Treatment is initiated on Day 1 and administered on a Q4D x 3 schedule (every 4 days for 3 doses).

-

Monitoring:

-

Survival: Mice are monitored daily for signs of toxicity and mortality. The primary endpoint is overall survival.

-

Body Weight: Body weight is measured every other day as an indicator of toxicity.

-

-

Data Analysis:

-

Survival data is plotted using Kaplan-Meier curves and analyzed using the log-rank test.

-

The median survival time and percent increase in lifespan (%ILS) are calculated for each group.

-

Changes in body weight are plotted to assess toxicity.

-

Protocol 2: Efficacy of this compound in a Human AML Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a human acute myeloid leukemia (AML) xenograft model.

Materials:

-

MV4-11 human AML cell line

-

NOD/SCID or NSG mice (female, 6-8 weeks old)

-

This compound

-

Vehicle control

-

Cytarabine (as a standard-of-care control)

-

Matrigel (optional, for subcutaneous injection)

-

Flow cytometry antibodies (e.g., human CD45)

Methodology:

-

Cell Culture: MV4-11 cells are cultured in appropriate media.

-

Animal Acclimatization: Mice are acclimatized for one week.

-

Tumor Cell Inoculation: On Day 0, each mouse is injected intravenously (i.v.) via the tail vein with 5 x 10^6 MV4-11 cells in 0.1 mL of sterile PBS.

-

Treatment Groups: Mice are randomized into treatment groups (n=8-10 mice/group) once leukemia engraftment is confirmed (e.g., by peripheral blood sampling and flow cytometry for human CD45+ cells).

-

Group 1: Vehicle control

-

Group 2: this compound (dose 1)

-

Group 3: this compound (dose 2)

-

Group 4: Cytarabine

-

-

Drug Administration: The treatment schedule will depend on the determined maximum tolerated dose (MTD) of this compound. A common schedule for anthracyclines is intermittent intravenous administration.

-

Monitoring:

-

Leukemia Burden: Peripheral blood is collected weekly to monitor the percentage of human CD45+ cells by flow cytometry.

-

Survival: Mice are monitored daily for survival.

-

Toxicity: Body weight and clinical signs of toxicity are monitored regularly.

-

-

Endpoint Analysis:

-

At the end of the study (or when mice become moribund), bone marrow and spleen can be harvested to assess leukemia infiltration by flow cytometry or immunohistochemistry.

-

-

Data Analysis:

-

Leukemia progression is plotted as the percentage of human CD45+ cells over time.

-

Kaplan-Meier survival curves are generated and analyzed.

-

Toxicity is assessed by changes in body weight.

-

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Efficacy of this compound in P388 Leukemia Model

| Treatment Group | Dose (mg/kg) | Median Survival (Days) | % Increase in Lifespan (%ILS) |

| Vehicle Control | - | 10 | - |

| This compound | X | 15 | 50 |

| This compound | 2X | 18 | 80 |

| This compound | 3X | 16 | 60 |

| Adriamycin | Y | 20 | 100 |

Table 2: Hypothetical Leukemia Burden in MV4-11 Xenograft Model

| Treatment Group | Dose | % hCD45+ in Blood (Day 21) |

| Vehicle Control | - | 85 ± 5 |

| This compound | X | 40 ± 8 |

| This compound | 2X | 25 ± 6 |

| Cytarabine | Z | 30 ± 7 |

Visualizations

Diagram 1: Proposed Signaling Pathway for this compound-Induced Apoptosis

Determining the IC50 of 11-Deoxyadriamycin in MCF-7 Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of 11-Deoxyadriamycin, an analog of the widely used chemotherapeutic agent Doxorubicin, in the MCF-7 human breast cancer cell line. Detailed protocols for cell culture, preparation of the compound, and the execution of a cell viability assay are presented. Additionally, this note includes an overview of the putative signaling pathways affected by anthracyclines in breast cancer cells. The provided methodologies and data presentation formats are intended to facilitate reproducible and accurate IC50 determination, a critical step in the evaluation of novel anticancer compounds.

Introduction

This compound is a derivative of Doxorubicin, a cornerstone in the treatment of various cancers, including breast cancer. Doxorubicin exerts its cytotoxic effects through multiple mechanisms, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1] The MCF-7 cell line is an estrogen-receptor-positive human breast adenocarcinoma cell line and is a widely used model for studying the efficacy of anticancer agents. Determining the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro, is a fundamental step in the preclinical assessment of potential cancer therapeutics. This application note outlines a detailed protocol for determining the IC50 of this compound in MCF-7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and commonly used colorimetric method for assessing cell metabolic activity.[2][3][4]

Data Presentation

While a specific IC50 value for this compound in MCF-7 cells is not consistently reported in publicly available literature, necessitating its experimental determination, the following table provides reference IC50 values for the parent compound, Doxorubicin, in MCF-7 cells to aid in designing the appropriate concentration range for experiments.

| Compound | Cell Line | Reported IC50 of Doxorubicin | Reference |

| Doxorubicin | MCF-7 | 225.2 ± 64.2 nM (2D culture) | [5] |

| Doxorubicin | MCF-7 | 2.57 ± 0.18 µM | [6] |

Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.

Signaling Pathways

Doxorubicin and its analogs are known to impact several critical signaling pathways in breast cancer cells, leading to cell cycle arrest and apoptosis. The diagram below illustrates a simplified overview of some of the key pathways potentially affected by this compound in MCF-7 cells.

Experimental Protocols

Materials and Reagents

-

MCF-7 cells (ATCC HTB-22)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), pH 7.4[2]

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Experimental Workflow

Detailed Protocol

1. Cell Culture and Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells at approximately 80% confluency using trypsin-EDTA.

-

Resuspend the cells in fresh medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[3]

-

Incubate the plate for 24 hours to allow for cell attachment.[3]

2. Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. A two-fold or three-fold dilution series is recommended.[3][7]

-

Remove the medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

3. MTT Assay:

-

Incubate the treated cells for 48 to 72 hours.

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Shake the plate gently for 10 minutes to ensure complete dissolution.[2]

4. Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[3]

Conclusion

This application note provides a framework for the determination of the IC50 value of this compound in MCF-7 cells. The outlined MTT assay protocol is a robust and widely accepted method for assessing cell viability and the cytotoxic potential of anticancer compounds. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data, which is essential for the continued investigation and development of novel therapeutic agents for breast cancer.

References